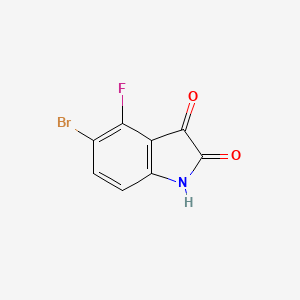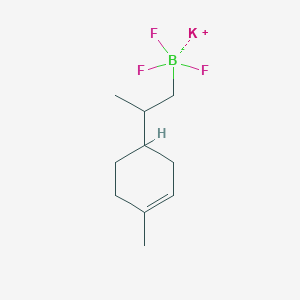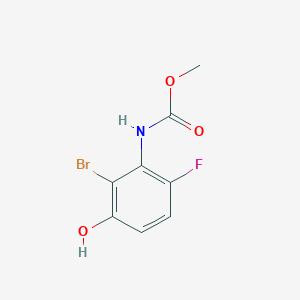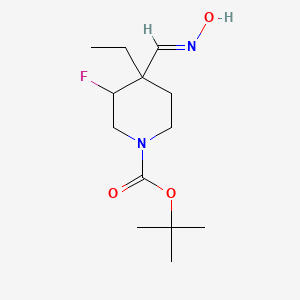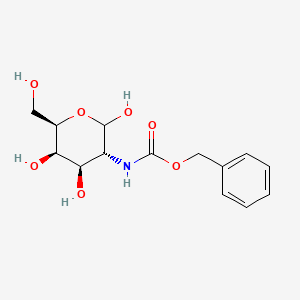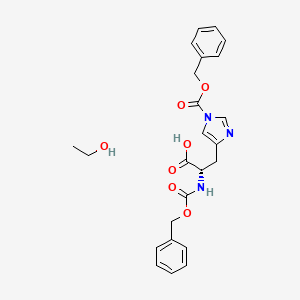![molecular formula C12H12Cl2N2O2 B8133460 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the tert-butyl ester group adds to its chemical reactivity and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Subsequent cyclization and esterification steps involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of chlorine atoms or reduction of ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dechlorinated products, alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors or other enzyme modulators.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine atoms and ester group facilitate binding to active sites, altering the function of target proteins. Pathways such as signal transduction or metabolic processes can be modulated by this compound, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-pyridine-2-carboxylic acid
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-2,6-dimethylpyridine
Uniqueness
3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is unique due to its pyrrolo[2,3-c]pyridine core, which imparts distinct chemical properties compared to other dichloropyridine derivatives. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 3,5-dichloropyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPXTAZMGJBHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
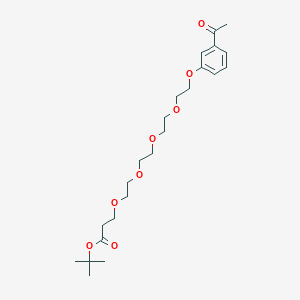
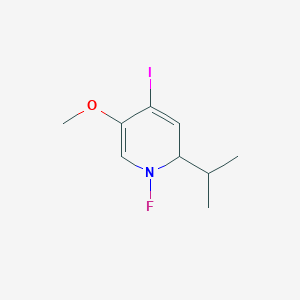
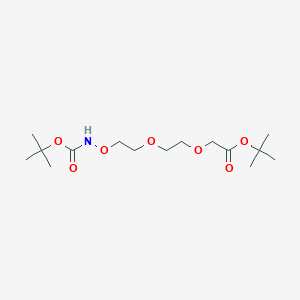
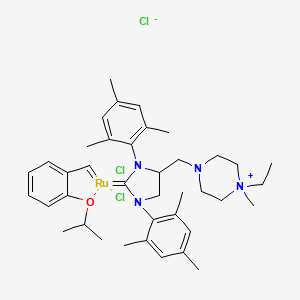
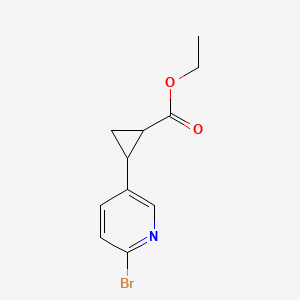

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one trifluoroacetic acid](/img/structure/B8133412.png)
